Technical Profile: 3-(2,3-Dichloroanilino)-3-oxopropanoic Acid
Technical Profile: 3-(2,3-Dichloroanilino)-3-oxopropanoic Acid
Subtitle: Synthetic Scaffold for 7,8-Dichloro-4-Quinolone Antibacterials and Kinase Inhibitors
Executive Summary & Chemical Identity
3-(2,3-dichloroanilino)-3-oxopropanoic acid (also known as N-(2,3-dichlorophenyl)malonamic acid) is a specialized bifunctional building block used primarily in the synthesis of nitrogen heterocycles. It serves as a critical intermediate for 7,8-dichloro-4-quinolinones , a scaffold class associated with broad-spectrum antibacterial agents (gyrase inhibitors) and emerging p38 MAPK inhibitors.
Unlike simple anilides, the presence of the
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 95262-11-6 |
| Molecular Formula | |
| Molecular Weight | 248.06 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, warm Ethanol; Sparingly soluble in Water |
| pKa (Predicted) | ~3.4 (Carboxylic acid), ~12.5 (Amide N-H) |
| Stability | Thermally Labile: Prone to decarboxylation >100°C to form 2,3-dichloroacetanilide.[1][2] |
| Storage | Store at -20°C, desiccated. Avoid prolonged exposure to moisture. |
Synthetic Protocols & Methodology
The synthesis of 3-(2,3-dichloroanilino)-3-oxopropanoic acid requires controlling the reactivity of the aniline nitrogen against the dicarbonyl electrophile. Two primary methods are recommended: the Meldrum's Acid Pathway (High Purity) and the Diethyl Malonate Pathway (Industrial Scalability).
Method A: The Meldrum's Acid Pathway (Recommended for R&D)
This method is superior for small-scale research as it avoids the use of harsh acid chlorides and minimizes oligomerization side products.
Reagents: 2,3-Dichloroaniline, Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione), Toluene.
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Activation: Dissolve Meldrum's acid (1.1 eq) in toluene.
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Amidation: Add 2,3-dichloroaniline (1.0 eq) to the solution.
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Reflux: Heat the mixture to reflux (110°C) for 4 hours. The reaction is driven by the release of acetone and
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Mechanistic Insight: The aniline attacks the carbonyl of Meldrum's acid, opening the ring to form the malonamic acid directly, bypassing the ester intermediate.
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Isolation: Cool the solution. The product often precipitates directly. If not, concentrate in vacuo and recrystallize from ethanol/hexane.
Method B: The Diethyl Malonate Pathway (Scalable)
Used when cost is the primary driver, though it requires a hydrolysis step.
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Condensation: React 2,3-dichloroaniline with excess diethyl malonate (neat or in high-boiling ether) at 150°C.
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Note: This yields Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate .
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Hydrolysis: Treat the ester with 1N NaOH (aq) at ambient temperature for 2 hours.
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Critical Control Point: Do not heat the basic solution, as this promotes decarboxylation of the resulting malonamic acid.
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Acidification: Carefully acidify with cold 1N HCl to pH 2-3 to precipitate the free acid.
Core Application: Cyclization to Quinolones
The primary value of this compound lies in its conversion to 7,8-dichloro-4-hydroxyquinoline (also referred to as the 4-quinolone tautomer). This transformation is the foundational step for creating antibacterial libraries.
Mechanism of Action (Chemical)
The cyclization is an intramolecular Friedel-Crafts acylation (or Knorr synthesis variant). The steric bulk of the chlorine at the 2-position of the aniline ring directs the cyclization to the thermodynamically favored position, yielding the 7,8-dichloro isomer rather than the 5,6-dichloro isomer.
Experimental Workflow: Cyclodehydration
Reagents: Polyphosphoric Acid (PPA) or Eaton's Reagent (
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Mixing: Mix 3-(2,3-dichloroanilino)-3-oxopropanoic acid with PPA (10 parts by weight) at 60°C until homogenous.
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Cyclization: Ramp temperature to 120°C for 2 hours.
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Observation: The mixture will darken significantly.
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Quenching: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.
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Neutralization: Adjust pH to ~7 with ammonium hydroxide to precipitate the quinolone.
Visualization: Synthesis & Cyclization Workflow
Figure 1: Synthetic pathway from aniline precursor to the quinolone scaffold, highlighting the critical thermal degradation risk.
Biological Relevance & Pharmacophore Logic
While the acid itself is an intermediate, the N-(2,3-dichlorophenyl) motif is a privileged structure in medicinal chemistry.
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Antibacterial (Gyrase Inhibition): The cyclized 4-quinolone derivatives mimic the DNA-gyrase binding pocket. The 7,8-dichloro substitution pattern alters the electronic density of ring A, often enhancing activity against Gram-positive organisms (e.g., S. aureus) compared to unsubstituted analogs.
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Kinase Inhibition (p38 MAPK): Derivatives where the carboxylic acid is converted to a urea or heterocycle (e.g., pyrazole) have shown affinity for p38 Mitogen-Activated Protein Kinase. The 2,3-dichloroaryl group fills a specific hydrophobic pocket (Selectivity Pocket) in the kinase ATP-binding site.
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Trans-sialidase Inhibition: Analogs of N-phenylmalonamic acids have been explored as inhibitors of Trypanosoma cruzi trans-sialidase, a potential target for Chagas disease.
Safety & Handling Protocols
This compound is an intermediate and should be treated as a potential irritant and sensitizer.
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Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).
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Decarboxylation Risk: Heating the dry solid above 140°C can cause rapid evolution of
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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Spill Cleanup: Sweep up dry to avoid generating dust.[3] Neutralize surfaces with dilute sodium bicarbonate solution.
References
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PubChem. (n.d.). 3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid (CID 12218578). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[2] (Fundamental reference for the cyclization chemistry of anilino-malonates).
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Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. (Context on 7-chloro/dichloro quinoline scaffolds). Retrieved from [Link]
